3-Methylglutamic acid chemical structure and properties
3-Methylglutamic acid chemical structure and properties
An In-depth Technical Guide to 3-Methylglutamic Acid: Structure, Properties, and Applications
Introduction
3-Methylglutamic acid (3-MeGlu) is a non-proteinogenic amino acid that, despite its structural simplicity, occupies a significant position at the intersection of natural product biosynthesis, neuroscience, and synthetic chemistry. As a methylated derivative of the ubiquitous neurotransmitter L-glutamic acid, it serves not only as a crucial component of therapeutically relevant antibiotics but also as a valuable chiral building block for drug development professionals.[1][2]
This guide provides an in-depth technical overview of 3-Methylglutamic acid, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its biological functions and the strategic choices made in its chemical synthesis and analysis. We will explore its stereochemically defined structure, physicochemical properties, biological origins, and its applications as a high-value molecule in pharmaceutical and life science research.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of its application. 3-Methylglutamic acid is a chiral molecule, and its stereochemistry is critical to its biological function.
Chemical Structure and Stereoisomerism
The most significant stereoisomer of 3-Methylglutamic acid, and the form found in nature, is (2S,3R)-2-amino-3-methylpentanedioic acid .[1] The "(2S)" configuration is analogous to L-glutamic acid, while the "(3R)" configuration of the methyl group is a key determinant for its specific biological recognition, for instance, by the enzymes involved in the biosynthesis of certain antibiotics.[1][3]
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Common Name: (2S,3R)-3-Methylglutamic acid; 3-MeGlu
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CAS Number: 6070-75-3 (for 3-Methylglutamic acid); 910548-20-8 (for the (2S,3R)-hydrochloride salt)[4]
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Molecular Formula: C₆H₁₁NO₄[4]
Physicochemical Properties
The physicochemical properties of 3-Methylglutamic acid dictate its handling, formulation, and behavior in analytical systems. The free amino acid is a hygroscopic solid, making the more stable hydrochloride salt a common choice for laboratory use.[6]
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | PubChem[4] |
| 197.62 g/mol (HCl salt) | Santa Cruz Biotechnology[7] | |
| Physical State | White to pale brown solid | Smolecule[6] |
| Melting Point | Data for free acid not readily available. | |
| Solubility | Soluble in water. | Inferred from structure |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich, Smolecule[6] |
| XLogP3-AA | -3.1 | PubChem (Computed)[4] |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[4] |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[4] |
| Rotatable Bond Count | 4 | PubChem (Computed)[4] |
Part 2: Biological Significance and Biosynthesis
The scientific interest in 3-MeGlu is largely driven by its role in biologically active natural products and its potential to interact with fundamental neurological pathways.
Role in Lipopeptide Antibiotics
(2S,3R)-3-MeGlu is a key structural component of therapeutically important nonribosomal lipopeptide antibiotics, including daptomycin and the calcium-dependent antibiotics (CDAs).[1][3] Its presence is not incidental; it is specifically incorporated by the nonribosomal peptide synthetase (NRPS) machinery and is crucial for the antibiotic's bioactivity. The specificity of the NRPS adenylation (A)-domain for the (2S,3R)-stereoisomer highlights the exquisite molecular recognition that governs the assembly of these complex natural products.[3]
Biosynthetic Pathway
The biosynthesis of (2S,3R)-3-MeGlu is a fascinating example of enzymatic modification prior to peptide assembly. It does not arise from the modification of a glutamate residue already within a peptide chain. Instead, the pathway proceeds as follows:
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Methylation: The enzyme GlmT, a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the methylation of the Krebs cycle intermediate, α-ketoglutarate, to form (3R)-methyl-2-oxoglutarate.[3]
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Transamination: A transaminase then converts (3R)-methyl-2-oxoglutarate into the final product, (2S,3R)-3-Methylglutamic acid.[3]
This precursor is then selected and activated by the NRPS machinery for incorporation into the growing lipopeptide chain.
Caption: Biosynthesis of (2S,3R)-3-Methylglutamic Acid.
Potential Role in Neuroscience
As a structural analog of L-glutamic acid, 3-MeGlu is a molecule of interest in neuroscience. It has been shown to act as a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors involved in excitatory neurotransmission.[6][7] This property makes it a valuable pharmacological tool for probing the function and dysfunction of the glutamatergic system, which is implicated in numerous neurodegenerative diseases.
Part 3: Chemical Synthesis and Analysis
The limited natural availability of 3-MeGlu necessitates robust chemical synthesis routes to access sufficient quantities for research and development. Asymmetric synthesis is paramount to obtain the biologically relevant stereoisomer.
Experimental Protocol: Asymmetric Synthesis
The following protocol is adapted from the diastereoselective conjugate addition method developed by Hartzoulakis and Gani, which provides excellent stereochemical control.[1]
Objective: To synthesize (2S,3R)-3-Methylglutamic acid via asymmetric Michael addition.
Causality: This method employs the chiral bis-lactim ether of cyclo-(R-Val-Gly) as a chiral auxiliary. The bulky tert-butyl group of the valine residue effectively shields one face of the lithiated anion intermediate, forcing the incoming electrophile (methyl (E)-butenoate) to approach from the opposite face. This steric control is the key to the high diastereoselectivity of the reaction, ensuring the desired (2S,3R) stereochemistry is established.
Materials:
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Bis-lactim ether of cyclo-(R-Val-Gly)
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Methyl (E)-butenoate
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Ammonium chloride (NH₄Cl), saturated solution
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Diethyl ether
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Hydrochloric acid (HCl), 6 M
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Dowex 50W-X8 resin (H⁺ form)
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Aqueous ammonia
Procedure:
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Anion Formation: Dissolve the bis-lactim ether of cyclo-(R-Val-Gly) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-BuLi (1.0 equivalent) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting orange-red solution for 30 minutes to ensure complete formation of the lithiated anion.
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Conjugate Addition: Add a solution of methyl (E)-butenoate (1.1 equivalents) in anhydrous THF dropwise to the anion solution. The deep color should fade to a pale yellow. Stir the reaction mixture at -78 °C for 3-4 hours.
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Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude adduct.
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically pure adduct.
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Hydrolysis: Hydrolyze the purified adduct by refluxing in 6 M HCl for 12 hours. This cleaves the auxiliary and hydrolyzes the ester to yield the target amino acid hydrochloride salt and the auxiliary hydrochloride.
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Ion-Exchange Chromatography: Concentrate the hydrolysis mixture to dryness. Dissolve the residue in water and apply it to a Dowex 50W-X8 (H⁺ form) column.
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Wash the column extensively with water to remove the chiral auxiliary.
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Elute the desired (2S,3R)-3-Methylglutamic acid with 1.5 M aqueous ammonia.
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Isolation: Combine the ammonia-containing fractions, concentrate under reduced pressure, and lyophilize to yield pure (2S,3R)-3-Methylglutamic acid as a white, fluffy solid.
Experimental Protocol: Analytical Characterization
Confirming the identity, purity, and stereochemistry of the synthesized product is a critical, self-validating step.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the chemical structure and assess purity.
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Sample Preparation: Dissolve 5-10 mg of the final product in deuterium oxide (D₂O).
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¹H NMR (400 MHz, D₂O): Expected signals include a doublet for the C3-methyl group, a multiplet for the C3 proton, a doublet or multiplet for the C2 (alpha) proton, and multiplets for the C4 methylene protons. The exact chemical shifts should be compared to a verified standard or literature data from the synthesis reference.
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¹³C NMR (101 MHz, D₂O): Expected signals include two in the carboxyl region (>170 ppm), signals for the C2 and C3 carbons in the 40-60 ppm range, a signal for the C4 carbon around 30-40 ppm, and a signal for the methyl carbon in the aliphatic region (<20 ppm).
2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
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Purpose: To assess purity and confirm molecular weight. For amino acids, which are polar and may lack a strong UV chromophore, derivatization is often the preferred strategy for robust chromatographic analysis.[8][9]
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Derivatization (Pre-column): React the sample with a chiral derivatizing agent like N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-L-Val-NH₂) to form diastereomeric derivatives. This not only allows for chiral purity assessment but also introduces a strong chromophore for UV detection.[8]
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Chromatography:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water with an acid modifier like 0.1% trifluoroacetic acid (TFA).[8]
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Detection: UV detection at 340 nm (for the FDNP derivative) coupled to an electrospray ionization mass spectrometer (ESI-MS).
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Mass Spectrometry (ESI-MS): In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be at m/z 162.076. This provides unambiguous confirmation of the molecular weight.
Part 4: Applications in Research and Drug Development
3-Methylglutamic acid is more than a biochemical curiosity; it is a functional tool for advancing pharmaceutical science.
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Chiral Building Block: Its defined stereocenters make it a valuable starting material in asymmetric synthesis, allowing for the construction of complex target molecules with high stereochemical fidelity, particularly for neuroactive compounds.[2]
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Peptide Modification: Incorporating 3-MeGlu into peptides in place of glutamic acid can introduce conformational constraints or alter receptor binding properties. This is a key strategy in peptide-based drug design to improve stability, selectivity, and efficacy.
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Neuroscience Probe: As a selective kainate receptor agonist, it is used in pharmacological assays to study the role of these receptors in synaptic transmission and to screen for novel receptor antagonists that may have therapeutic potential in epilepsy or neurodegenerative conditions.[7]
Conclusion
3-Methylglutamic acid exemplifies the value of fundamental molecules in advanced scientific application. From its integral role in the antimicrobial action of daptomycin to its utility as a precision tool in synthetic and medicinal chemistry, 3-MeGlu continues to be a compound of significant interest. A thorough understanding of its stereospecific biosynthesis, its targeted chemical synthesis, and its precise analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the ongoing development of novel therapeutics and the exploration of complex biological systems.
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